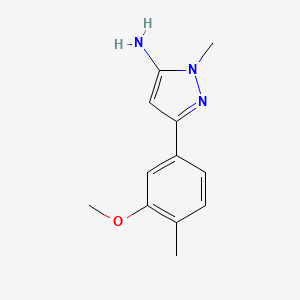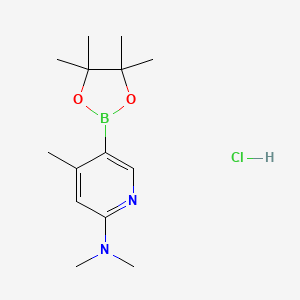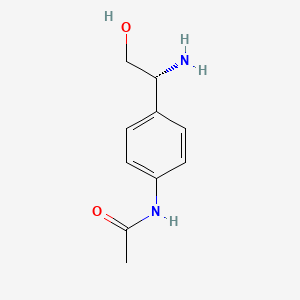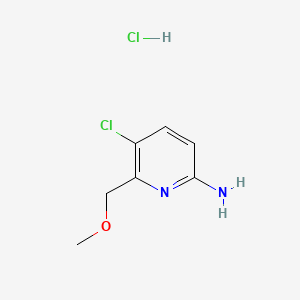
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a piperazine ring substituted with benzoyl, dimethyl, and nitroso groups, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Nitrosation: The nitroso group is introduced by reacting the piperazine derivative with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and mild heating.
Major Products Formed
Oxidation: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine.
Reduction: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity. The benzoyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine: Similar structure but with an amino group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine: Similar structure but with a nitro group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethylpiperazine: Lacks the nitroso group.
Uniqueness
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying nitroso chemistry and its applications in various fields.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
[(2R,6S)-2,6-dimethyl-4-nitrosopiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H17N3O2/c1-10-8-15(14-18)9-11(2)16(10)13(17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ |
Clave InChI |
FDCJUXDANKKYRM-PHIMTYICSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1C(=O)C2=CC=CC=C2)C)N=O |
SMILES canónico |
CC1CN(CC(N1C(=O)C2=CC=CC=C2)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)

![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)




